Persicogenin

Description

Persicogenin has been reported in Prunus persica, Chromolaena odorata, and other organisms with data available.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

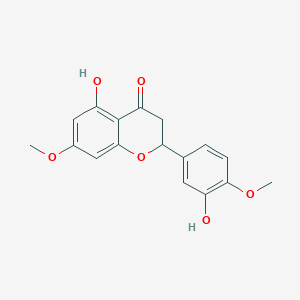

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-7,15,18-19H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBHKKLWSUFUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313097 | |

| Record name | Persicogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28590-40-1 | |

| Record name | NSC266222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Persicogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 - 164 °C | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Persicogenin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Persicogenin, a flavanone with the chemical name 5,3'-dihydroxy-4',7-dimethoxyflavanone, is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its biological activities with a focus on relevant signaling pathways.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, primarily within the Prunus and Chromolaena genera. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Table 1: Natural Sources and Quantitative Data of this compound

| Plant Species | Family | Plant Part | This compound Content (mg/g of dry weight) | Reference |

| Prunus persica (Peach) | Rosaceae | Twigs | Data not explicitly quantified, but identified as a constituent. | [1] |

| Chromolaena odorata (Siam Weed) | Asteraceae | Aerial Parts, Leaves | Data not explicitly quantified, but identified as a constituent. |

Note: Quantitative data for this compound remains limited in publicly available literature. The table will be updated as more specific quantification studies become available.

Experimental Protocols

Extraction of this compound from Prunus persica Twigs

This protocol is adapted from general flavonoid extraction methodologies and specific studies on Prunus persica.

Materials:

-

Dried and powdered Prunus persica twigs

-

Methanol (MeOH)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Macerate the dried, powdered twigs (1 kg) in methanol (3 x 5 L) at room temperature for 72 hours for each extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in 80% aqueous methanol and partition with n-hexane to remove non-polar compounds.

-

Separate the aqueous methanol layer and evaporate the methanol.

-

Partition the remaining aqueous solution with ethyl acetate.

-

Collect the ethyl acetate fraction, which will contain this compound and other flavonoids, and concentrate it to dryness.

Purification of this compound by Column Chromatography

Materials:

-

Concentrated ethyl acetate extract

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of n-hexane and ethyl acetate)

-

Glass column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Prepare a silica gel slurry in the initial mobile phase (e.g., n-hexane) and pack it into a glass column.

-

Dissolve the concentrated ethyl acetate extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation process by spotting the collected fractions on TLC plates, developing them in an appropriate solvent system, and visualizing the spots under a UV lamp.

-

Combine the fractions containing the compound of interest (this compound) based on the TLC analysis.

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 288 nm.

-

Injection Volume: 10 µL.

-

Standard: A pure standard of this compound is required for calibration.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the purified extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Analysis: Run the samples and standards through the HPLC system under the specified conditions.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample by using the calibration curve generated from the standard solutions.

Experimental Workflow Diagram

Caption: Workflow for the extraction, purification, and analysis of this compound.

Biological Activity and Signaling Pathways

Flavonoids, including this compound, are known to exhibit a range of biological activities, with anti-inflammatory and anti-cancer properties being of significant interest. While specific studies on this compound are limited, its effects can be inferred from the broader class of flavonoids.

Anti-inflammatory Activity

Inflammation is a complex biological response involving various signaling pathways. Key pathways implicated in inflammation and potentially modulated by flavonoids like this compound include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. Flavonoids have been shown to inhibit NF-κB activation by preventing IκB degradation.

-

MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a vital role in transducing extracellular signals to cellular responses, including inflammation. Activation of MAPK pathways can lead to the production of pro-inflammatory cytokines. Several flavonoids have been demonstrated to inhibit the phosphorylation of key kinases in the MAPK cascade, thereby suppressing the inflammatory response.

Anti-cancer Activity

The potential anti-cancer effects of flavonoids are often attributed to their ability to modulate signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and angiogenesis (formation of new blood vessels).

-

Induction of Apoptosis: Flavonoids can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and cell cycle arrest.

-

Inhibition of Cell Proliferation: By interfering with signaling pathways such as PI3K/Akt and MAPK, flavonoids can inhibit the uncontrolled proliferation of cancer cells.

Signaling Pathway Diagram

Caption: Potential modulation of NF-κB and MAPK signaling pathways by this compound.

Conclusion

This compound, a flavanone found in Prunus persica and Chromolaena odorata, shows promise as a bioactive compound. While research specifically focused on this compound is still emerging, the established methodologies for flavonoid extraction, purification, and analysis provide a solid foundation for further investigation. The known anti-inflammatory and anti-cancer activities of related flavonoids suggest that this compound likely exerts its effects through the modulation of key signaling pathways such as NF-κB and MAPK. Further quantitative studies on its natural sources and detailed elucidation of its specific molecular targets are crucial for realizing its full therapeutic potential in drug development.

References

Persicogenin: A Technical Guide to its Discovery, Isolation, and Biological Significance in Prunus persica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Persicogenin, a flavanone found in the bark and twigs of the peach tree (Prunus persica), has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing experimental protocols for its extraction and purification. Furthermore, this document summarizes the current understanding of its biological activities, with a focus on its potential roles in modulating key signaling pathways related to inflammation and oxidative stress. Quantitative data is presented in structured tables for clarity, and experimental workflows and signaling pathways are visually represented through diagrams to facilitate comprehension.

Discovery and Distribution in Prunus persica

This compound (5,3′-dihydroxy-7,4′-dimethoxyflavanone) is a flavonoid that has been identified as a constituent of Prunus persica[1]. While present in various parts of the plant, it is most abundantly found in the twigs and bark[1][2]. The concentration of this compound and other flavonoids can vary depending on the cultivar, geographical location, and harvesting time of the plant material.

Isolation of this compound from Prunus persica

The isolation of this compound from Prunus persica typically involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification.

Extraction

Several methods have been employed for the extraction of phenolic compounds, including this compound, from Prunus persica. These include conventional solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE). The choice of method can significantly impact the yield and purity of the final product.

Table 1: Comparison of Extraction Methods for Phenolic Compounds from Prunus persica

| Extraction Method | Solvent(s) | Temperature (°C) | Time | Key Findings | Reference |

| Solvent Extraction | Methanol, Ethanol, Acetone, Water | 25 - 70 | 30 - 450 min | 60% acetone for 180 min at 25°C yielded the highest total phenolic content. | General knowledge |

| Ultrasound-Assisted Extraction (UAE) | 80% Methanol | Not specified | 30 min | Efficient extraction of phytochemicals. | General knowledge |

| Supercritical Fluid Extraction (SFE) | CO₂ with Ethanol as co-solvent | 40 - 80 | 60 min | Optimal conditions at 60°C and 150 bar with 6% ethanol co-solvent yielded high total phenol content. | [3] |

Experimental Protocol: Solvent Extraction and Fractionation

This protocol describes a common laboratory-scale method for the extraction and initial fractionation of compounds from Prunus persica twigs, leading to the enrichment of this compound.

Workflow for this compound Extraction and Fractionation

Methodology:

-

Extraction: One kilogram of dried and powdered Prunus persica twigs is macerated three times with methanol at room temperature. The filtrates are combined.

-

Concentration: The combined methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning (Hexane): The crude extract is partitioned between n-hexane and 80% aqueous methanol. The n-hexane layer is discarded to remove nonpolar compounds.

-

Solvent Partitioning (Ethyl Acetate): The methanol in the 80% methanol fraction is evaporated, and the resulting aqueous suspension is partitioned with ethyl acetate. The ethyl acetate fraction, which contains this compound, is collected.

Experimental Protocol: Column Chromatography Purification

Further purification of the ethyl acetate fraction is achieved through column chromatography.

Workflow for Chromatographic Purification

Methodology:

-

Silica Gel Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel.

-

Gradient Elution: The column is eluted with a solvent gradient, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with a solvent such as acetone.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Magnesium Silicate Chromatography: The this compound-containing fractions are pooled and may be further purified by column chromatography on magnesium silicate.

-

Crystallization: The purified this compound is obtained by crystallization from a suitable solvent, such as a mixture of benzene and light petroleum, yielding colorless, shining needles with a melting point of 163-164°C[1].

Quantitative Analysis of this compound

High-performance liquid chromatography (HPLC) coupled with an ultraviolet (UV) detector is a suitable method for the quantification of this compound in Prunus persica extracts.

Proposed HPLC-UV Method

Table 2: Proposed HPLC-UV Parameters for this compound Quantification

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (both with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~288 nm (based on flavanone UV absorbance maxima) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

| Standard | Purified this compound |

Methodology:

-

Standard Preparation: A stock solution of accurately weighed, purified this compound is prepared in methanol. A series of standard solutions of known concentrations are prepared by serial dilution.

-

Sample Preparation: A known amount of the dried Prunus persica extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to an appropriate concentration.

-

Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration.

-

Quantification: The sample extract is injected, and the peak area corresponding to this compound is measured. The concentration of this compound in the sample is determined using the calibration curve.

Biological Activities and Potential Signaling Pathways

Flavonoids, including this compound, are known to possess a range of biological activities, including antioxidant and anti-inflammatory effects. While direct studies on this compound are limited, its potential mechanisms of action can be inferred from studies on structurally similar flavonoids.

Antioxidant Activity and the Nrf2 Signaling Pathway

Flavonoids can exert antioxidant effects through various mechanisms, including direct scavenging of free radicals and upregulation of endogenous antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response.

Hypothesized Nrf2 Activation by this compound

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. It is hypothesized that this compound, like other flavonoids, may interact with Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription and the synthesis of protective proteins.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Chronic inflammation is implicated in a variety of diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response.

Hypothesized NF-κB Inhibition by this compound

In its inactive state, NF-κB is bound to its inhibitory protein, IκBα, in the cytoplasm. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is postulated that this compound may exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.

Future Directions

While the foundational knowledge of this compound's presence in Prunus persica and methods for its isolation are established, further research is warranted. Specifically, the development and validation of a standardized HPLC method for routine quantification of this compound is crucial. Moreover, in-depth in vitro and in vivo studies are necessary to elucidate the precise molecular mechanisms by which this compound modulates the Nrf2 and NF-κB signaling pathways and to evaluate its therapeutic potential for inflammatory and oxidative stress-related diseases.

Conclusion

This compound represents a promising bioactive compound from Prunus persica. This technical guide provides a framework for its discovery, isolation, and characterization. The detailed protocols and summarized biological activities are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural product. The elucidation of its specific molecular targets and signaling pathways will be critical for its future development as a potential therapeutic agent.

References

The Biosynthetic Pathway of Persicogenin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Persicogenin (3',5-dihydroxy-4',7-dimethoxyflavanone) is a naturally occurring flavanone found in various plants, notably in Prunus persica (peach).[1] This compound has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. It includes structured quantitative data, detailed experimental protocols, and visualizations of the metabolic and signaling pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a branch of the well-established flavonoid pathway, which originates from the general phenylpropanoid pathway. The core of flavonoid biosynthesis involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, which is then cyclized to the flavanone naringenin.[2] Naringenin serves as a crucial precursor for a wide array of flavonoids, including this compound.

The proposed pathway from naringenin to this compound involves two key types of enzymatic modifications: hydroxylation and O-methylation.

Step 1: 3'-Hydroxylation of Naringenin

The first committed step towards this compound from naringenin is the hydroxylation at the 3' position of the B-ring. This reaction is catalyzed by Flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450-dependent monooxygenase. This enzyme converts naringenin into eriodictyol (3',4',5,7-tetrahydroxyflavanone).

Step 2: Sequential O-Methylation

Following hydroxylation, two sequential O-methylation reactions are required to produce this compound. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) . Plant OMTs are known for their substrate and positional specificity.[3][4][5] Two plausible sequences for these methylation events are:

-

Pathway A: 4'-O-methylation of eriodictyol to form hesperetin, followed by 7-O-methylation to yield this compound.

-

Pathway B: 7-O-methylation of eriodictyol to form homoeriodictyol, followed by 4'-O-methylation to yield this compound.

While both pathways are biochemically feasible, the exact sequence in vivo may depend on the substrate specificity and expression levels of the specific OMTs present in this compound-producing plants.

Below is a Graphviz diagram illustrating the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

Table 1: Flavonoid Content in Prunus persica Tissues

| Compound | Tissue | Concentration (mg/g DW) | Reference |

| Naringenin | Twig Extract | Variable | [1] |

| Proanthocyanidins | Peel and Flesh | 0.2 - 1.4 | [6] |

| Anthocyanins | Peel | 0.0 - 0.8 | [6] |

| Flavonols | Peel | 0.1 - 0.4 | [6] |

Table 2: Kinetic Parameters of Homologous Flavonoid Biosynthetic Enzymes

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |

| F3'H | Petunia x hybrida | Naringenin | 5 | - | - |

| F4'OMT | Glycine max | Eriodictyol | 15 | - | [7] |

| F7OMT | Streptomyces avermitilis | Naringenin | 23 | - | [1] |

Experimental Protocols

Protocol for Heterologous Expression and Purification of a Plant O-Methyltransferase in E. coli

This protocol describes a general method for producing and purifying recombinant plant OMTs for in vitro characterization.

-

Gene Cloning: The full-length open reading frame of the candidate OMT gene is amplified from cDNA and cloned into an expression vector (e.g., pET vector with a His-tag).

-

Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

An overnight culture of the transformed E. coli is used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

-

The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by adding IPTG to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

-

-

Cell Lysis and Protein Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer.

-

Cells are lysed by sonication or using a French press.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

The recombinant OMT is eluted with a buffer containing a high concentration of imidazole.

-

-

Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method like the Bradford assay.

Protocol for In Vitro O-Methyltransferase Enzyme Assay

This assay is used to determine the activity and substrate specificity of the purified recombinant OMT.

-

Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:

-

Purified recombinant OMT (1-5 µg)

-

Substrate (e.g., eriodictyol or hesperetin) at a specific concentration (e.g., 50 µM)

-

S-adenosyl-L-methionine (SAM) as the methyl donor (e.g., 100 µM)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

-

Incubation: The reaction is initiated by adding the enzyme and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Product Extraction: The reaction is stopped by adding an acid (e.g., HCl). The products are then extracted with an organic solvent (e.g., ethyl acetate).

-

Analysis: The extracted products are dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by HPLC or LC-MS/MS to identify and quantify the methylated products.

Protocol for LC-MS/MS Analysis of Flavanones in Plant Tissues

This protocol outlines a general procedure for the extraction and analysis of this compound and its precursors from plant material.[8][9][10]

-

Sample Preparation:

-

Plant tissue (e.g., peach peel or flesh) is freeze-dried and ground to a fine powder.

-

-

Extraction:

-

A known amount of the powdered tissue is extracted with a solvent mixture (e.g., 80% methanol in water) using sonication or shaking.

-

The extract is centrifuged, and the supernatant is collected. The extraction process may be repeated for exhaustive extraction.

-

-

Sample Cleanup (Optional): Solid-phase extraction (SPE) can be used to remove interfering compounds and enrich the flavonoid fraction.

-

LC-MS/MS Analysis:

-

The extract is analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.

-

Chromatography: A C18 reversed-phase column is typically used for separation with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.

-

Mass Spectrometry: The mass spectrometer is operated in a mode that allows for the detection and fragmentation of the target compounds (e.g., Multiple Reaction Monitoring - MRM). Specific precursor-to-product ion transitions are monitored for each flavanone to ensure accurate identification and quantification.

-

-

Quantification: The concentration of each flavanone is determined by comparing its peak area to a calibration curve generated using authentic standards.

Regulation of Flavonoid Biosynthesis

The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level.[6] This regulation involves a complex interplay of transcription factors, developmental cues, and environmental signals.

Transcription Factors: The expression of flavonoid biosynthetic genes is primarily controlled by a complex of transcription factors belonging to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[6] Different combinations of these transcription factors regulate specific branches of the flavonoid pathway. For instance, in peach, specific MYB transcription factors have been shown to regulate the expression of genes involved in anthocyanin and proanthocyanidin biosynthesis.[6]

Developmental and Environmental Regulation: The accumulation of flavonoids in plants is also influenced by developmental stage and environmental factors. In peach, the expression of flavonoid biosynthetic genes varies significantly during fruit development and ripening.[6][11] Light is a major environmental stimulus that upregulates the expression of many genes in the flavonoid pathway.

Below is a Graphviz diagram representing the general regulatory network of flavonoid biosynthesis.

Caption: General signaling pathway for the regulation of flavonoid biosynthesis.

Conclusion

The biosynthesis of this compound in plants is proposed to occur via a specialized branch of the flavonoid pathway, originating from naringenin. The key enzymatic steps involve 3'-hydroxylation by F3'H and subsequent 4'- and 7-O-methylation by specific OMTs. While the complete pathway and its dedicated enzymes in Prunus persica are yet to be fully elucidated, the information presented in this guide provides a robust framework for further research. The detailed protocols and understanding of the regulatory networks will be instrumental for scientists and drug development professionals aiming to harness the potential of this compound through metabolic engineering and biotechnological production systems.

References

- 1. mdpi.com [mdpi.com]

- 2. KEGG PATHWAY: Flavonoid biosynthesis - Prunus persica (peach) [kegg.jp]

- 3. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. maxapress.com [maxapress.com]

- 5. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional regulation of flavonoid biosynthesis in nectarine (Prunus persica) by a set of R2R3 MYB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of two new flavone 4′-O-methyltransferases and their application in de novo biosynthesis of (2S)-hesperetin in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. arabjchem.org [arabjchem.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Persicogenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Persicogenin, a naturally occurring flavanone with demonstrated biological activities. The information is compiled from various scientific databases and suppliers, offering a centralized resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, a flavonoid found in plants such as Rhus retinorrhoea, Prunus persica, and Chromolaena odorata, possesses a range of properties crucial for its handling, characterization, and application in research settings.[1][2] Quantitative data are summarized in the tables below for ease of reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₆ | [1][2][3][4] |

| Molecular Weight | 316.30 g/mol | [1][3] |

| Appearance | Solid | [1][2] |

| Color | Yellow | [4] |

| Melting Point | 163 - 164 °C | [1][5] |

| 167 - 169 °C | [3] | |

| Exact Mass | 316.09468823 Da | [1] |

| Topological Polar Surface Area | 85.2 Ų | [1] |

| Mass Composition | C 64.55%; H 5.10%; O 30.35% | [5] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | [1] |

| CAS Number | 28590-40-1 | [1][2][3][4][5] |

| PubChem CID | 320054 | [1] |

| Synonyms | 3',5-Dihydroxy-4',7-dimethoxyflavanone, Eriodictyol-4′,7-dimethyl ether | [1][3] |

Solubility and Stock Solution Preparation

The solubility of this compound is a critical factor for in vitro and in vivo studies. Detailed protocols for preparing solutions are provided below.

Table 3: Solubility of this compound

| Solvent System | Concentration | Observations |

| DMSO | 50 mg/mL (158.07 mM) | Requires sonication; hygroscopic nature of DMSO can impact solubility.[2] |

| 60 mg/mL (189.69 mM) | Sonication is recommended.[4] | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (3.95 mM) | Clear solution.[2] |

| 1 mg/mL (3.16 mM) | Sonication is recommended.[4] | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (3.95 mM) | Clear solution.[2] |

| 10% DMSO, 90% Corn Oil | 1.25 mg/mL (3.95 mM) | Suspended solution; requires sonication.[2] |

Protocol 1: In Vitro Stock Solution (DMSO)

-

Weigh the desired amount of solid this compound.

-

Add newly opened, anhydrous DMSO to the solid.

-

To achieve a concentration of 50 mg/mL, use an appropriate volume of DMSO (e.g., 0.3161 mL for 10 mg of this compound).[2]

-

Use an ultrasonic bath to aid dissolution until a clear solution is obtained.[2][4]

-

Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. Ensure the container is sealed to protect from moisture and light.[2]

Protocol 2: In Vivo Formulation (PEG300/Tween-80) This protocol is suitable for creating a clear solution for administration.

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 12.5 mg/mL).

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL. The final concentration will be 1.25 mg/mL.[2]

Spectroscopic and Chromatographic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques.

Table 4: Spectroscopic and Analytical Data

| Technique | Information Provided |

| ¹H and ¹³C NMR | Provides detailed information on the chemical environment of hydrogen and carbon atoms, confirming the flavanone skeleton and substitution patterns.[6][7] |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. Tandem MS (MS/MS) reveals fragmentation patterns useful for structural confirmation.[8][9] |

| Infrared (IR) Spectroscopy | Identifies characteristic functional groups such as hydroxyl (O-H), carbonyl (C=O), and aromatic (C-H, C=C) vibrations.[10][11][12] |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule, characteristic of the flavonoid chromophore. |

| UPLC-ESI-MS/MS | A powerful hyphenated technique used for profiling flavonoids in complex mixtures, like plant extracts, by separating compounds and providing mass data.[9] |

Protocol 3: General Protocol for Isolation and Purification from Plant Material

-

Extraction: Dried and powdered plant material (e.g., from Rhus retinorrhoea) is extracted with a suitable solvent, such as methanol or ethanol, at room temperature or under reflux.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.

-

Chromatography: The enriched fraction is further purified using chromatographic techniques.

-

Column Chromatography: Silica gel or Sephadex LH-20 columns are commonly used, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of water (often with a small percentage of formic acid) and methanol or acetonitrile.

-

-

Characterization: The purified compound's structure is confirmed using spectroscopic methods as outlined in Table 4.

Workflow for Isolation and Characterization of this compound

Biological Activity and Mechanism of Action

This compound has been identified as a bioactive molecule with several pharmacological activities, most notably anticancer properties.[2][4][13]

-

Anticancer Activity: this compound demonstrates anticancer effects by inhibiting the proliferation of cancer cells.[2][4]

-

Cell Cycle Arrest: Studies have shown that it can induce cell cycle arrest, primarily at the G2/M phase, in a dose-dependent manner in mouse tsFT210 cancer cells.[4]

-

Other Activities: It has also been reported to have antimutagenic and antileishmanial activities.[4]

The precise signaling pathways through which this compound exerts its effects are still under investigation. However, like other flavonoids, it is hypothesized to modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and survival, such as the PI3K/Akt and MAPK/ERK pathways.[14][15]

Hypothesized Anticancer Signaling Pathway of this compound

References

- 1. This compound | C17H16O6 | CID 320054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | Anti-infection | TargetMol [targetmol.com]

- 5. Showing Compound this compound (FDB016552) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. UPLC-ESI-MS/MS Profiling and Cytotoxic, Antioxidant, Anti-Inflammatory, Antidiabetic, and Antiobesity Activities of the Non-Polar Fractions of Salvia hispanica L. Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. compoundchem.com [compoundchem.com]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 15. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Persicogenin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Persicogenin, a flavanone found in various plant species, has garnered scientific interest for its potential therapeutic properties. Like many flavonoids, it is reported to possess a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. The exploration of these activities through computational, or in silico, methods offers a rapid and cost-effective approach to predict its molecular interactions and pharmacokinetic properties, thereby guiding further preclinical and clinical research.

This technical guide provides an in-depth overview of the predicted bioactivities of this compound, detailing the methodologies for in silico prediction and summarizing the available quantitative data. Furthermore, it visualizes the key signaling pathways potentially modulated by this compound and outlines the experimental workflows for its bioactivity assessment.

Predicted Bioactivities of this compound

In silico and preliminary in vitro studies suggest that this compound exhibits several key bioactivities:

-

Anticancer Activity: this compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer)[1]. Its proposed mechanism of action involves the induction of apoptosis and cell cycle arrest[1]. It has been shown to inhibit the proliferation of mouse tsFT210 cancer cells, primarily by arresting the cell cycle at the G2/M phase in a dose-dependent manner. This anticancer effect is believed to be related to the increased expression of tumor suppressor protein p53 and pro-apoptotic proteins Bax, caspase-9, and caspase-3[1].

-

Anti-inflammatory Activity: As a flavonoid, this compound is predicted to possess anti-inflammatory properties. Flavonoids are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.

-

Antioxidant Activity: Flavonoids are well-documented antioxidants, and this compound is expected to exhibit similar free radical scavenging capabilities. This activity is crucial in combating oxidative stress, which is implicated in numerous chronic diseases.

-

Antimutagenic and Antileishmanial Activities: Preliminary reports also suggest that this compound may have antimutagenic and antileishmanial properties.

Quantitative Bioactivity Data

While specific IC50 values for this compound are not widely available in the reviewed literature, the following table summarizes the available quantitative data on its anticancer activity. Further experimental validation is required to establish precise IC50 values for its various bioactivities.

| Bioactivity | Cell Line | Concentration | Effect | Reference |

| Anticancer | HT-29 | 500 µg/ml | 58.1% reduction in cell survival | [1] |

| Anticancer | MCF-7 | 500 µg/ml | Data on file | [1] |

| Anticancer | HeLa | 500 µg/ml | Data on file | [1] |

Experimental Protocols for Bioactivity Prediction and Validation

In Silico Prediction Workflow

The in silico assessment of this compound's bioactivity follows a structured workflow designed to predict its pharmacological properties and potential molecular targets.

Caption: Workflow for in silico prediction of this compound bioactivity.

1. Molecular Docking:

-

Objective: To predict the binding affinity and interaction patterns of this compound with known protein targets associated with cancer, inflammation, and oxidative stress.

-

Protocol:

-

Ligand Preparation: Obtain the 3D structure of this compound from a chemical database (e.g., PubChem). Prepare the ligand by adding hydrogen atoms, assigning partial charges, and minimizing its energy using a suitable force field.

-

Target Protein Preparation: Retrieve the 3D crystal structures of target proteins (e.g., NF-κB, MAPK pathway kinases, caspases, Bcl-2 family proteins) from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules and heteroatoms, adding polar hydrogens, and assigning charges.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to perform the docking of this compound into the active site of the target proteins.

-

Analysis: Analyze the docking results to determine the binding energy (kcal/mol) and visualize the interactions (hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

-

2. ADMET Prediction:

-

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.

-

Protocol:

-

Input: Use the canonical SMILES string or 2D structure of this compound.

-

Software/Web Servers: Employ ADMET prediction tools such as SwissADME, pkCSM, or ADMETlab.

-

Parameters to Predict:

-

Absorption: Gastrointestinal (GI) absorption, Caco-2 permeability, P-glycoprotein substrate/inhibitor.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.

-

-

Analysis: Evaluate the predicted parameters against established thresholds for drug candidates to assess the potential for oral bioavailability and safety.

-

In Vitro Experimental Validation Protocols

1. MTT Assay for Cytotoxicity (Anticancer Activity):

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, HT-29) in appropriate media and conditions.

-

Treatment: Seed cells in 96-well plates and treat with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

-

2. DPPH Radical Scavenging Assay (Antioxidant Activity):

-

Objective: To evaluate the free radical scavenging capacity of this compound.

-

Protocol:

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).

-

DPPH Solution: Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.

-

Reaction: Mix the this compound solutions with the DPPH solution and incubate in the dark.

-

Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm) as the DPPH radical is scavenged.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

-

3. Nitric Oxide (NO) Production Inhibition Assay (Anti-inflammatory Activity):

-

Objective: To assess the anti-inflammatory effect of this compound by measuring its ability to inhibit nitric oxide production in stimulated macrophages.

-

Protocol:

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.

-

Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Griess Assay: After incubation, collect the cell culture supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Data Analysis: Calculate the percentage of NO production inhibition and determine the IC50 value.

-

Signaling Pathways Potentially Modulated by this compound

Based on the known mechanisms of similar flavonoids, this compound is predicted to exert its bioactivities by modulating key cellular signaling pathways.

Apoptosis Signaling Pathway

Flavonoids, including likely this compound, can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, ultimately leading to programmed cell death.

Caption: Predicted role of this compound in the intrinsic apoptosis pathway.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. Flavonoids are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

References

Preliminary screening of Persicogenin pharmacological effects

An In-Depth Technical Guide to the Preliminary Pharmacological Screening of Persicogenin

Abstract

This compound, a naturally occurring flavanone (3′,5-dihydroxy-4′,7-dimethoxyflavanone), has been identified as a bioactive compound with notable pharmacological potential.[1][2] Preliminary studies have highlighted its anticancer, antimutagenic, and antileishmanial activities.[3] This technical guide provides a comprehensive overview of the initial pharmacological screening of this compound, focusing on its anticancer effects. It details the experimental protocols for key in vitro assays, summarizes quantitative data, and visualizes the proposed mechanisms of action and experimental workflows, serving as a resource for researchers and drug development professionals.

Pharmacological Effects

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. In vitro studies have shown its efficacy in reducing the survival of colon, cervical, and breast cancer cells.[1] The primary mechanism behind its anticancer activity appears to be the induction of apoptosis and cell cycle arrest.[1][3]

-

Cytotoxicity: At a concentration of 500 μg/ml, this compound caused a 58.1% reduction in the survival of HT-29 (colon carcinoma) cells as measured by the MTT assay.[1] The Neutral Red Uptake (NRU) assay confirmed its cytotoxic effects, showing a 53.6% reduction in MCF-7 (breast adenocarcinoma), 53.9% in HeLa (cervical carcinoma), and 58.8% in HT-29 cell survival at the same concentration.[1]

-

Cell Cycle Arrest: this compound has been shown to inhibit the proliferation of mouse tsFT210 cancer cells by arresting the cell cycle at the G2/M phase in a dose-dependent manner.[3]

Other Reported Activities

Beyond its anticancer properties, this compound has been reported to possess:

Mechanism of Action

The anticancer effects of this compound are attributed to its ability to modulate several key cellular processes, leading to programmed cell death.

Induction of Apoptosis

This compound is a potent inducer of apoptosis. Exposure of MCF-7, HeLa, and HT-29 cells to 500 μg/ml of this compound resulted in a significant portion of the cell population entering the sub-G1 apoptotic phase (42.5%, 63.1%, and 62.3%, respectively).[1] This apoptotic induction is mediated through the intrinsic pathway, characterized by:

-

Mitochondrial Injury: The compound causes dysfunction of the mitochondrial membrane potential (ΔΨm), a hallmark of mitochondrial-mediated apoptosis.[1]

-

Increased Reactive Oxygen Species (ROS): A significant enhancement of intracellular ROS was observed in cancer cells treated with this compound, contributing to oxidative stress and triggering apoptosis.[1]

-

Upregulation of Pro-Apoptotic Genes: Treatment leads to the increased expression of key genes involved in the apoptotic cascade, including p53, bax, caspase-9, and caspase-3.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Cytotoxicity of this compound (500 μg/ml)

| Cell Line | Assay | % Reduction in Cell Survival |

|---|---|---|

| HT-29 | MTT | 58.1%[1] |

| MCF-7 | NRU | 53.6%[1] |

| HeLa | NRU | 53.9%[1] |

| HT-29 | NRU | 58.8%[1] |

Table 2: Apoptosis Induction by this compound (500 μg/ml)

| Cell Line | % of Cells in Sub-G1 (Apoptotic) Phase |

|---|---|

| MCF-7 | 42.5%[1] |

| HeLa | 63.1%[1] |

| HT-29 | 62.3%[1] |

Experimental Protocols

This section outlines the standard methodologies for the key experiments used in the preliminary pharmacological screening of this compound.

In Vitro Cytotoxicity Assays

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 1 to 500 μg/ml) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.[4]

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Dye Incubation: After treatment, remove the medium and add a medium containing Neutral Red (e.g., 50 μg/ml). Incubate for 3 hours to allow for dye uptake.

-

Washing and Extraction: Wash the cells with a formal-calcium chloride solution to fix the cells and remove excess dye. Then, add a mixture of acetic acid and ethanol to extract the dye from the lysosomes.

-

Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.

-

Analysis: Quantify cell viability by comparing the absorbance of treated cells to that of control cells.

Cell Cycle and Apoptosis Analysis via Flow Cytometry

-

Cell Culture and Treatment: Culture cells (e.g., MCF-7, HeLa) to 70-80% confluency and treat with the desired concentration of this compound (e.g., 500 μg/ml) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI dye stains the DNA, and the fluorescence intensity is directly proportional to the DNA content.

-

Data Analysis:

Mitochondrial Membrane Potential (ΔΨm) Assay

-

Cell Culture and Treatment: Seed and treat cells as described previously.

-

Staining: After treatment, incubate the cells with a fluorescent cationic dye, such as Rhodamine 123 or JC-1, according to the manufacturer's protocol. In healthy cells with high ΔΨm, the dye accumulates in the mitochondria. In apoptotic cells, the collapse of ΔΨm prevents dye accumulation.[5]

-

Analysis: Analyze the fluorescence intensity via flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates a loss of mitochondrial membrane potential, signifying mitochondrial dysfunction.[5]

Conclusion and Future Directions

Preliminary screening reveals that this compound is a promising natural compound with significant anticancer activity. Its mechanism of action involves the induction of mitochondrial-mediated apoptosis and cell cycle arrest.[1][3] The quantitative data provides a solid foundation for its potential as a therapeutic agent.

Future research should focus on:

-

In Vivo Studies: Evaluating the efficacy and pharmacokinetics of this compound in preclinical animal models to validate the in vitro findings.[6][7]

-

Target Identification: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening derivatives of this compound to potentially enhance its potency and selectivity.

-

Clinical Trials: If preclinical data is promising, advancing to carefully designed clinical trials to assess safety and efficacy in humans.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C17H16O6 | CID 320054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Anti-infection | TargetMol [targetmol.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Our Clinical Study Results: Medicines | Sanofi [sanofi.com]

- 9. gorlinsyndrome.org [gorlinsyndrome.org]

Antileishmanial Activity of Persicogenin: A Technical Overview for Drug Development

For Immediate Release

This technical guide provides an in-depth analysis of the antileishmanial properties of Persicogenin (3',5-Dihydroxy-4',7-dimethoxyflavanone), a flavonoid with potential therapeutic applications against leishmaniasis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the current, albeit limited, scientific evidence, detailed experimental methodologies, and visualizations of key processes.

Executive Summary

Leishmaniasis remains a significant global health challenge, necessitating the development of novel, effective, and safer therapeutic agents. Natural products, particularly flavonoids, have emerged as a promising source of new antileishmanial leads. This compound, a flavanone found in plants such as Prunus persica and Chromolaena odorata, has been investigated for its biological activities. Recent research has demonstrated the in vitro activity of a zinc-derivatized form of this compound against Leishmania donovani, the causative agent of visceral leishmaniasis. This guide synthesizes the available data on its efficacy, outlines the experimental protocols used for its evaluation, and provides visual representations of the proposed mechanism of action and experimental workflows.

Quantitative Data on Antileishmanial Activity

The primary research available focuses on a zinc-derivatized complex of this compound, referred to as DHDM-Zn. The study demonstrated its efficacy against the promastigote stage of Leishmania donovani.

| Compound | Parasite Strain | Parasite Stage | IC50 (µg/mL) | Cytotoxicity (CC50 in µg/mL) | Selectivity Index (SI = CC50/IC50) | Reference |

| DHDM-Zn | Leishmania donovani | Promastigote | Data not explicitly provided in abstract | Data not explicitly provided in abstract | Data not explicitly provided in abstract | [1][2] |

Note: While the referenced study confirms in vitro antagonistic effect, specific IC50 and CC50 values were not available in the abstract. Further investigation of the full-text article is recommended for detailed quantitative analysis.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of the antileishmanial activity of this compound derivatives. These protocols are based on the available literature and standard practices in antileishmanial drug discovery.

Synthesis of Zinc-Derivatized this compound (DHDM-Zn)

The synthesis and characterization of the zinc-derivatized 3,5-dihydroxy 4',7-dimethoxyflavone (DHDM-Zn) were performed to develop a novel antileishmanial agent. The interaction between this compound (DHDM) and zinc was initially studied using UV and fluorescence spectroscopy. The resulting complex was further characterized using a suite of multi-spectroscopic techniques including FTIR, Raman, HRMS, and NMR. The morphology and elemental composition of the synthesized DHDM-Zn were examined using Field Emission Scanning Electron Microscopy with Energy Dispersive X-ray analysis (FESEM-EDX)[1][2].

In Vitro Antileishmanial Susceptibility Assay (Promastigote Stage)

The in vitro antagonistic effect of the synthesized DHDM-Zn compound was evaluated against the promastigote form of Leishmania donovani. The growth kinetics of the promastigotes were monitored in the presence of the derivatized compound to observe any inhibition in their growth rate. This allows for the determination of the compound's efficacy in a dose-dependent manner[1][2].

Cell Cycle Analysis

To investigate the potential mechanism of cell death in Leishmania donovani promastigotes induced by DHDM-Zn, cell cycle analysis was performed. This technique helps to determine if the compound arrests the cell cycle at a specific phase (e.g., G0/G1, S, G2/M), leading to a reduction in residual cell count and ultimately, parasite death[1][2]. The combination of growth kinetic studies and cell cycle analysis provides a more accurate interpretation of the cause of leishmanial cell death[1][2].

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action and a typical experimental workflow for evaluating antileishmanial compounds.

References

- 1. Synthesis and characterization of zinc derivatized 3, 5-dihydroxy 4', 7-dimethoxyflavone and its anti leishmaniasis activity against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of zinc derivatized 3, 5-dihydroxy 4′, 7-dimethoxyflavone and its anti leishmaniasis activity against <i>Leishmania donovani</i> - ProQuest [proquest.com]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the flavanone persicogenin and its structurally related compounds, including naringenin, hesperetin, and eriodictyol. This document summarizes their biological activities, with a focus on their anti-cancer properties, and delves into the underlying molecular mechanisms and signaling pathways. Detailed experimental protocols for key assays and quantitative data on cytotoxic activities are presented to facilitate further research and drug development efforts in this area.

Introduction to this compound and Related Flavanones

Flavanones are a class of flavonoids characterized by a C6-C3-C6 skeleton. This compound (3',5-Dihydroxy-4',7-dimethoxyflavanone) is a specific flavanone found in plants such as Prunus persica. Its chemical structure is closely related to other well-studied flavanones like naringenin, hesperetin, and eriodictyol, which are abundant in citrus fruits and other plants[1][2][3]. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects[4][5][6]. This guide will focus on the comparative analysis of these flavanones, with a particular emphasis on their potential as anticancer agents.

Quantitative Biological Activity

The cytotoxic effects of this compound and its related flavanones have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting biological processes, such as cell proliferation. While specific IC50 values for this compound against the MCF-7, HeLa, and HT-29 cell lines were not found in the reviewed literature, a study on the related flavanone homoeriodictyol provides some insight into the potential activity of this class of compounds. The available quantitative data for homoeriodictyol, eriodictyol, naringenin, and hesperetin are summarized in the tables below.

| Compound | Cell Line | IC50 (µM) | Citation |

| Homoeriodictyol | PC3 | 118.15 | [7] |

| Eriodictyol | A549 | 50 | [8] |

| SK-RC-45 | 53.75 | [1] | |

| HeLa | 107.5 | [1] | |

| HCT-116 | 105 | [1] | |

| MCF-7 | 75 | [1] | |

| Naringenin | MCF-7 | 400 | [3] |

| T47D | 500 | [3] | |

| HT-29 | 780 - 880 | [7] | |

| PC-12 | 780 - 880 | [7] | |

| L-929 | 780 - 880 | [7] | |

| K562 | >1000 | [9] | |

| KB-1 (oral cancer) | 125.3 | [10] | |

| Hesperetin | MCF-7 | 115 | [11] |

| C6 glioma | >100 | [2] | |

| Colorectal Cancer | 28 | [2] |

Signaling Pathways in Flavanone-Induced Apoptosis

Flavanones exert their anticancer effects through the modulation of various signaling pathways, often leading to the induction of apoptosis, or programmed cell death. Key pathways implicated in the action of these compounds include the PI3K/Akt and MAPK pathways, which are central regulators of cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical pathway for promoting cell survival and proliferation. Its aberrant activation is a hallmark of many cancers[12]. Several flavanones, including eriodictyol and hesperetin, have been shown to inhibit this pathway, thereby promoting apoptosis in cancer cells. The general mechanism involves the inhibition of PI3K, which leads to reduced phosphorylation and activation of Akt. Downstream targets of Akt, such as mTOR and the pro-apoptotic protein Bad, are then modulated to favor cell death[8][13].

Caption: PI3K/Akt signaling pathway and the inhibitory action of flavanones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK cascade consists of several parallel signaling modules, including the ERK, JNK, and p38 pathways. The role of MAPK signaling in cancer is complex, as different branches can have opposing effects on cell fate. Some flavanones have been shown to modulate MAPK signaling to induce apoptosis. For instance, naringenin can activate the pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK pathway in certain cancer cells[6][7].

Caption: MAPK signaling pathways and their modulation by flavanones.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the anticancer activity of flavanones.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[14].

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HT-29)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the flavanones (e.g., this compound, naringenin) in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Caption: Workflow of the MTT cell viability assay.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the activation state of signaling pathways like PI3K/Akt and MAPK[11][15].

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer (e.g., anti-p-Akt at 1:1000, anti-Akt at 1:1000) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:5000) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes[13].

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the flavanone of interest for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.

Caption: Workflow for apoptosis analysis using Annexin V/PI staining.

Conclusion

This compound and its related flavanones, naringenin, hesperetin, and eriodictyol, demonstrate significant potential as anticancer agents. Their ability to induce apoptosis in cancer cells through the modulation of key signaling pathways, such as PI3K/Akt and MAPK, highlights their therapeutic promise. This technical guide provides a foundation for further research by summarizing the available quantitative data and detailing essential experimental protocols. Future studies should focus on elucidating the specific molecular targets and signaling cascades of this compound to fully understand its anticancer mechanism and to facilitate its development as a potential therapeutic agent. The provided methodologies and comparative data will be a valuable resource for researchers in the field of oncology and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemotherapeutic potential of hesperetin for cancer treatment, with mechanistic insights: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of potential therapeutic target of naringenin in breast cancer stem cells inhibition by bioinformatics and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kumc.edu [kumc.edu]

- 10. bosterbio.com [bosterbio.com]

- 11. jbclinpharm.org [jbclinpharm.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]